molecular formula C10H18 B14431129 Cyclohexane, 1-methylene-2-propyl- CAS No. 80056-38-8

Cyclohexane, 1-methylene-2-propyl-

Cat. No.: B14431129
CAS No.: 80056-38-8
M. Wt: 138.25 g/mol
InChI Key: AWITZTJSAITMFH-UHFFFAOYSA-N
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Description

Cyclohexane, 1-methylene-2-propyl- is an organic compound with the molecular formula C10H20 . It is a derivative of cyclohexane, where one hydrogen atom is replaced by a methylene group and another by a propyl group. This compound is also known by its IUPAC name, 1-methyl-2-propylcyclohexane .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexane, 1-methylene-2-propyl- can be achieved through several methods. One common approach involves the alkylation of cyclohexane with propyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions with an inert solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound often involves catalytic hydrogenation of the corresponding alkene, 1-methyl-2-propylcyclohexene. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve the desired hydrogenation .

Chemical Reactions Analysis

Types of Reactions

Cyclohexane, 1-methylene-2-propyl- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alkanes.

    Substitution: Halogenation reactions can occur in the presence of halogens (e.g., chlorine or bromine) under UV light, leading to the formation of halogenated derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.

    Substitution: Halogens (Cl2, Br2), UV light or radical initiators.

Major Products

    Oxidation: Alcohols, ketones.

    Reduction: Alkanes.

    Substitution: Halogenated cyclohexanes.

Scientific Research Applications

Cyclohexane, 1-methylene-2-propyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexane, 1-methylene-2-propyl- involves its interaction with molecular targets, such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects may involve modulation of signaling pathways, enzyme inhibition, or receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexane, 1-methylene-2-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and materials.

Properties

CAS No.

80056-38-8

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

IUPAC Name

1-methylidene-2-propylcyclohexane

InChI

InChI=1S/C10H18/c1-3-6-10-8-5-4-7-9(10)2/h10H,2-8H2,1H3

InChI Key

AWITZTJSAITMFH-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCCCC1=C

Origin of Product

United States

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